1-(3-Bromo-2-chlorobenzyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-2-chlorobenzyl)piperidine is an organic compound that belongs to the class of piperidines, which are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-2-chlorobenzyl)piperidine can be synthesized through several methods. One common approach involves the reaction of 3-bromo-2-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or toluene at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-2-chlorobenzyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms or the reduction of the piperidine ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products with different functional groups replacing the halogen atoms.
Oxidation Reactions: N-oxides or other oxidized derivatives.
Reduction Reactions: Dehalogenated compounds or reduced piperidine derivatives.
Scientific Research Applications
1-(3-Bromo-2-chlorobenzyl)piperidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the preparation of more complex molecules.
Biological Studies: Researchers use it to study the effects of halogenated piperidines on biological systems.
Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-chlorobenzyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as receptors or enzymes in the central nervous system. The presence of halogen atoms can influence the compound’s binding affinity and selectivity for these targets, leading to specific pharmacological effects.
Comparison with Similar Compounds
1-(3-Bromo-2-chlorobenzyl)piperidine can be compared with other halogenated piperidines, such as:
1-(3-Chlorobenzyl)piperidine: Lacks the bromine atom, which may result in different reactivity and biological activity.
1-(3-Bromo-4-chlorobenzyl)piperidine: Has an additional chlorine atom, potentially altering its chemical and pharmacological properties.
1-(3-Bromo-2-fluorobenzyl)piperidine: Substitution of chlorine with fluorine can lead to changes in reactivity and biological effects.
Properties
IUPAC Name |
1-[(3-bromo-2-chlorophenyl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClN/c13-11-6-4-5-10(12(11)14)9-15-7-2-1-3-8-15/h4-6H,1-3,7-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJMGVKLGBEZEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C(=CC=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.